

Physical and chemical properties of "Ethyl 5-chloro-2-iodobenzoate"

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Compound of Interest

Compound Name: *Ethyl 5-chloro-2-iodobenzoate*

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An In-Depth Technical Guide to **Ethyl 5-Chloro-2-Iodobenzoate**: Properties, Reactivity, and Spectroscopic Analysis

Introduction

Ethyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for complex active pharmaceutical ingredients (APIs), including novel hypoglycemic agents. The unique arrangement of its functional groups—an ethyl ester, a chloro substituent, and a highly reactive iodo substituent—provides a platform for sequential and site-selective chemical modifications.

This technical guide offers a comprehensive examination of the physical and chemical properties of **Ethyl 5-chloro-2-iodobenzoate**. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's characteristics to effectively harness its synthetic potential. We will delve into its structural attributes, reactivity profile, spectroscopic signatures, and established experimental protocols, grounding all claims in authoritative data.

Compound Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the successful application of any chemical reagent. **Ethyl 5-chloro-2-iodobenzoate** is unambiguously

identified by its CAS number and molecular structure.

Figure 1: Chemical Structure of **Ethyl 5-chloro-2-iodobenzoate**.

The core physical and chemical identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	ethyl 2-chloro-5-iodobenzoate	[1]
CAS Number	289039-54-9	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₈ ClIO ₂	[1] [2] [5]
Molecular Weight	310.51 g/mol	[1] [5]
Canonical SMILES	CCOC(=O)C1=C(C=CC(=C1)I)Cl	[1] [2]
InChIKey	YKRGIJMFCRDMOU-UHFFFAOYSA-N	[1] [2]

A summary of its key physical properties is provided in the table below. Note that some data is based on computational predictions where experimental values are not readily available.

Property	Value	Source
Appearance	White to light yellow crystalline powder (related acid)	[6]
Boiling Point	328.7 °C at 760 mmHg	[7]
Density	1.745 g/cm ³	[7]
Melting Point	Not experimentally determined	[7]
Solubility	Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) and poorly soluble in water.	N/A

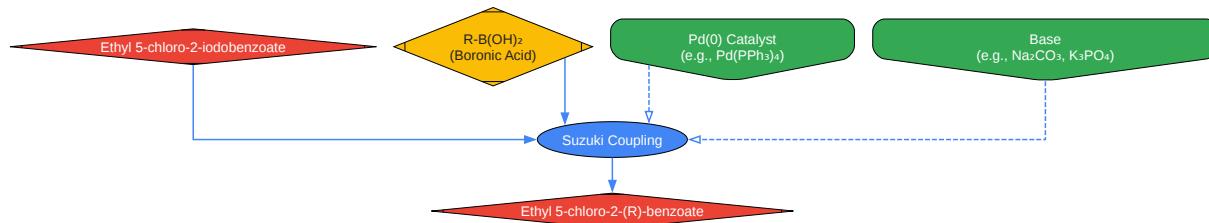
Chemical Reactivity and Synthetic Applications

The synthetic utility of **Ethyl 5-chloro-2-iodobenzoate** is dictated by the differential reactivity of its halogen substituents and the ester functional group.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling

The most significant chemical attribute of this molecule is the presence of both chlorine and iodine on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.

Expertise & Experience Insight: This preferential reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, the oxidative addition of the C-I bond to a low-valent palladium catalyst occurs at a much faster rate and under milder conditions than the C-Cl bond. This allows for selective functionalization at the C2 position, leaving the C5 chloro-substituent intact for subsequent transformations if desired. This makes the molecule a powerful tool for building molecular complexity in a controlled manner.^[8]



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Figure 2: Generic Suzuki coupling reaction pathway.

Ester Hydrolysis (Saponification)

The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid.^[9] This reaction, known as saponification, is a fundamental transformation that unmasks a carboxylate group for further functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of **Ethyl 5-chloro-2-iodobenzoate**^[9]

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine **Ethyl 5-chloro-2-iodobenzoate** (1 equivalent), water (approx. 4 volumes), sodium hydroxide (approx. 1.1 equivalents), and ethanol (approx. 0.15 volumes).
- Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Maintain this temperature until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
 - Scientist's Note: Ethanol is used as a co-solvent to increase the solubility of the organic ester in the aqueous sodium hydroxide solution, thereby accelerating the reaction rate.
- Workup: After cooling, filter the reaction mixture through diatomaceous earth to remove any particulates.
- Precipitation: Transfer the filtrate to a beaker and, under agitation, add hydrochloric acid to adjust the pH to 1-2. This protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.
- Isolation: Collect the solid product by filtration. Wash the filter cake with dilute hydrochloric acid and then water to remove inorganic salts.
- Drying: Dry the solid product under reduced pressure at a temperature below 50 °C to yield pure 2-chloro-5-iodobenzoic acid.

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its structure and data

from analogous compounds.[10][11]

Data Presentation: Predicted Spectroscopic Features

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aromatic-H	δ 7.0 - 8.0 ppm	Three distinct signals in the aromatic region. The positions are influenced by the electron-withdrawing effects of the ester, Cl, and I groups. Splitting patterns will be complex due to meta and para couplings.
-CH ₂ - (quartet)	δ ~4.4 ppm	Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom. Split into a quartet by the neighboring methyl group.	
-CH ₃ (triplet)	δ ~1.4 ppm	Methyl protons of the ethyl group, split into a triplet by the neighboring methylene group.	
¹³ C NMR	C=O (ester)	δ ~165 ppm	Carbonyl carbon of the ester group.
Aromatic-C	δ 128 - 142 ppm	Four signals for the aromatic carbons not directly attached to halogens.	
C-I	δ ~94 ppm	Carbon directly attached to iodine, significantly shielded	

by the heavy atom effect.[\[10\]](#)

C-Cl	δ ~130-135 ppm	Carbon directly attached to chlorine.	
-CH ₂ -	δ ~62 ppm	Methylene carbon of the ethyl group.	
-CH ₃	δ ~14 ppm	Methyl carbon of the ethyl group.	
IR	C=O Stretch	\sim 1720-1735 cm ⁻¹	Strong, sharp absorption characteristic of an ester carbonyl group. [10]
C-O Stretch	\sim 1250-1300 cm ⁻¹	Strong absorption for the ester C-O bond.	
Aromatic C=C	\sim 1450-1600 cm ⁻¹	Multiple medium-intensity bands.	
C-H (Aromatic)	\sim 3050-3100 cm ⁻¹	Medium to weak absorptions.	
C-H (Aliphatic)	\sim 2850-2980 cm ⁻¹	Medium absorptions from the ethyl group.	
Mass Spec	Molecular Ion (M ⁺)	m/z = 310	The molecular ion peak.
Isotope Pattern	M ⁺ and M+2 peaks in ~3:1 ratio	Characteristic pattern due to the presence of one chlorine atom (³⁵ Cl and ³⁷ Cl isotopes).	

Synthesis and Characterization Workflows

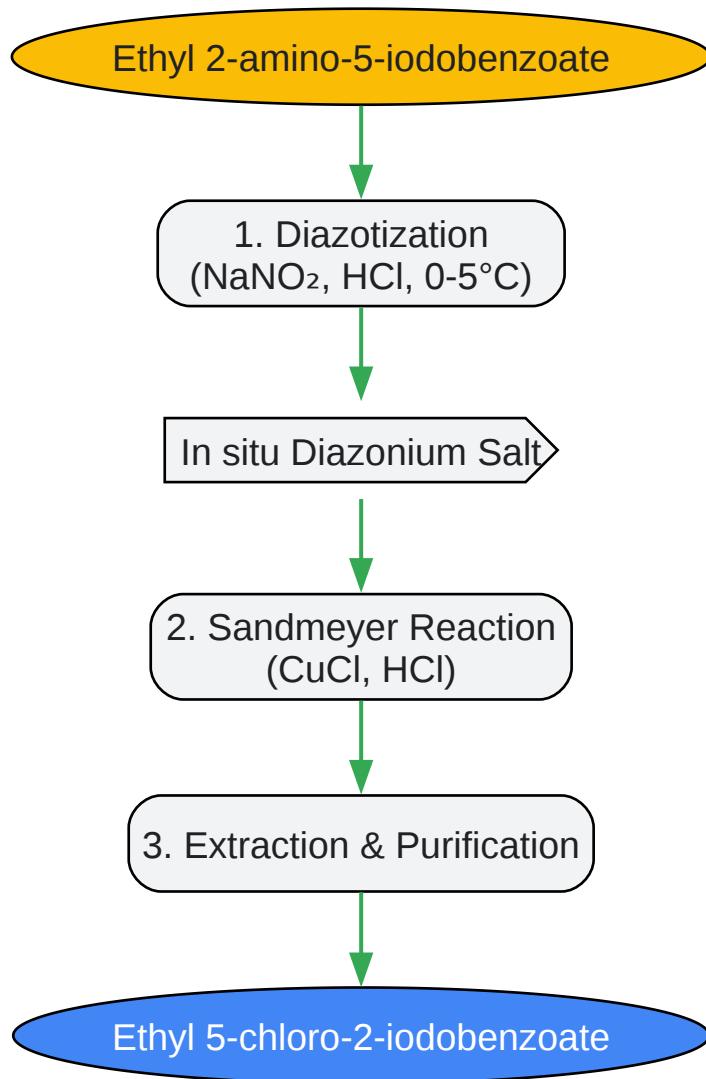
Synthesis via Sandmeyer Reaction

A common route to this class of compounds involves a Sandmeyer reaction, starting from an amino-substituted precursor. The following is a generalized workflow based on patent literature.

[12]

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate[12]

- **Diazotization:** Ethyl 2-amino-5-iodobenzoate is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
- **Sandmeyer Reaction:** The freshly prepared diazonium salt solution is added to a solution of cuprous chloride (CuCl) in hydrochloric acid.
 - **Scientist's Note:** This is the key chlorination step. The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂) with a chlorine atom, releasing nitrogen gas. The reaction is often warmed gently after the addition to ensure completion.
- **Extraction:** Upon completion, the reaction mixture is extracted with an organic solvent, such as dichloromethane.
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation. A reported yield for this transformation is 92%.[12]



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Figure 3: Synthesis workflow via Sandmeyer reaction.

Protocol for Spectroscopic Analysis

Trustworthiness through Self-Validation: The following protocols are standard operating procedures designed to yield high-quality, reproducible data for structural confirmation.

- NMR Spectroscopy[10]
 - Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ^{13}C spectrum.
- IR Spectroscopy[10]
 - Sample Preparation: As the compound is likely a low-melting solid or liquid, an Attenuated Total Reflectance (ATR) accessory is ideal. Apply a small, pure sample directly onto the ATR crystal.
 - Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} . Perform a background scan immediately prior to the sample scan to subtract atmospheric H_2O and CO_2 signals.

Safety and Handling

Ethyl 5-chloro-2-iodobenzoate is a chemical reagent that must be handled with appropriate care. The following GHS hazard classifications have been reported.[1]

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Handling Recommendations:

- Always work in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

Ethyl 5-chloro-2-iodobenzoate is a synthetically powerful intermediate whose value lies in the precise arrangement of its functional groups. The differential reactivity of the C-I versus C-Cl bonds provides a reliable handle for selective cross-coupling reactions, while the ester group offers a site for hydrolysis and subsequent derivatization. The predictive spectroscopic data and established synthetic protocols outlined in this guide provide researchers with the critical information needed to confidently and effectively utilize this compound in the development of novel molecules for the pharmaceutical and materials science sectors.

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